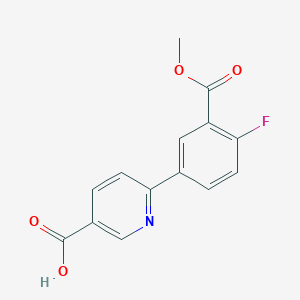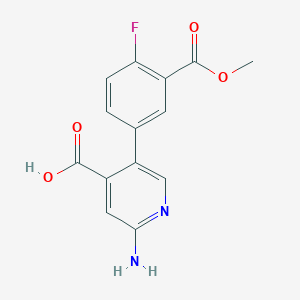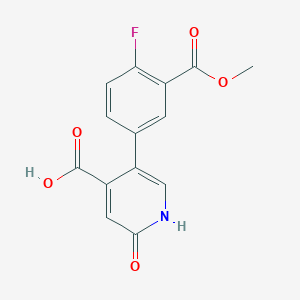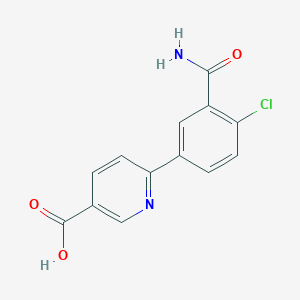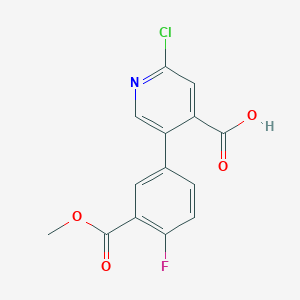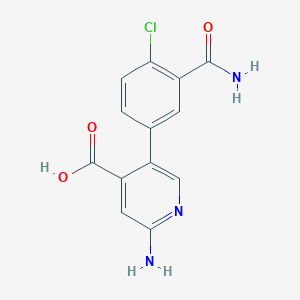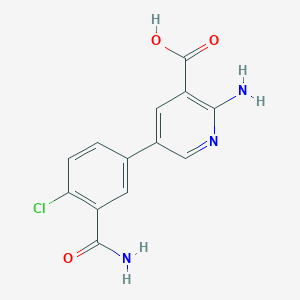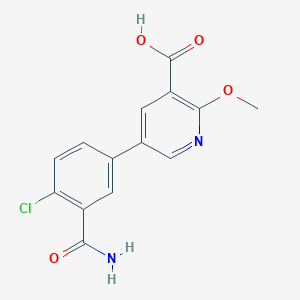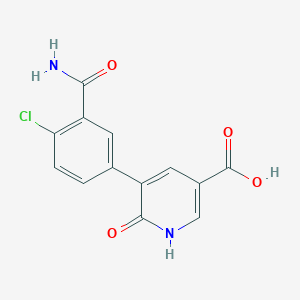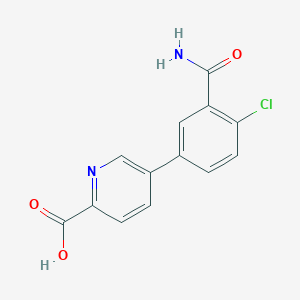
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid (5-CPCA) is a synthetic compound that has been studied for its potential therapeutic applications in the laboratory setting. It has been reported to have a variety of biochemical and physiological effects in vitro, and is being investigated for its potential use in drug development.
Applications De Recherche Scientifique
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been studied for its potential therapeutic applications in the laboratory setting. It has been reported to have a variety of biochemical and physiological effects in vitro, and is being investigated for its potential use in drug development. In particular, 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been studied for its potential to modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to inhibit the production of reactive oxygen species.
Mécanisme D'action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% is not fully understood. However, it has been suggested that the compound acts by modulating the activity of certain enzymes, such as COX-2, and by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been shown to act as an antioxidant, to reduce oxidative stress, and to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been studied for its potential to modulate the activity of certain enzymes, including COX-2, and to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to inhibit the production of reactive oxygen species. In addition, 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been shown to reduce the levels of certain pro-inflammatory markers, such as tumor necrosis factor-α, interleukin-6, and interleukin-1β.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in laboratory experiments include its high yield and its ability to modulate the activity of certain enzymes, such as COX-2, and to inhibit the production of pro-inflammatory cytokines. However, the limitations of using 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in laboratory experiments include its potential to cause toxic side effects and its potential to interact with other drugs.
Orientations Futures
The potential future directions for 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential to interact with other drugs. In addition, further research into its potential to reduce the levels of pro-inflammatory markers and its potential to reduce oxidative stress is warranted. Finally, further research into its potential to be used as a drug delivery system is also of interest.
Méthodes De Synthèse
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% is a multi-step process that involves the reaction of 4-chlorobenzaldehyde and 3-carbamoyl-2-hydroxy-2-methylpropionic acid in the presence of a base. The reaction is carried out in aqueous solution and yields the desired product in high yield. The reaction is highly efficient and can be used to produce 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in a laboratory setting.
Propriétés
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-7(5-9(10)12(15)17)8-2-4-11(13(18)19)16-6-8/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGNONEPRVMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

